molecular formula C10H5Cl2NO2 B1325412 2-(2,6-Dichlorobenzoyl)oxazole CAS No. 898784-24-2

2-(2,6-Dichlorobenzoyl)oxazole

Cat. No. B1325412
M. Wt: 242.05 g/mol
InChI Key: PVRUTDDVYBDAMB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .


Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(2,6-Dichlorobenzoyl)oxazole, has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Another method involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . Benzoxazolone, sulfurous oxychloride, o-dichlorobenzene, and thionyl chloride were used as starting materials for the preparation of 2,6-dichlorobenzoxazole .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorobenzoyl)oxazole consists of 5 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Chlorine atoms, making a total of 20 atoms . The average mass of the molecule is 242.058 Da, and the monoisotopic mass is 240.969727 Da .

Scientific Research Applications

Drug Development and Biological Activities

Oxazole derivatives have been extensively studied for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry. They have shown promise in various therapeutic areas, including antibacterial, antifungal, antiviral, and anticancer applications. Their ability to bind with diverse enzymes and receptors in biological systems through non-covalent interactions facilitates their versatility as medicinal agents (Zhang, Zhao, & Zhou, 2018). The systematic review of oxazole-based compounds highlights their potential in drug discovery, emphasizing their significant development value and wide potential as medicinal agents.

Material Science and Organic Electronics

Oxazole-containing π-conjugated polymers have been synthesized and investigated for their optical and electrochemical properties. These polymers, incorporating oxazole units, exhibit photoluminescence and are electrochemically active, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007). The oxazole unit acts as a moderate electron-accepting unit, contributing to the materials' desirable electronic properties.

Organic Synthesis and Chemical Reactions

Oxazole derivatives serve as key intermediates in various organic synthesis reactions. The development of efficient synthetic routes for oxazole-containing compounds is crucial for their application in creating complex natural products and pharmaceuticals. For instance, the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate provides an efficient access to (hetero)aryloxazoles, which are valuable structural fragments in drug discovery (Verrier, Martin, Hoarau, & Marsais, 2008). These methodologies facilitate the synthesis of oxazole derivatives and their incorporation into more complex molecules.

Future Directions

Oxazole and its derivatives, including 2-(2,6-Dichlorobenzoyl)oxazole, play a very essential role in the area of medicinal chemistry. Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems, oxazole-based molecules are becoming a significant heterocyclic nucleus . Therefore, the synthesis of diverse oxazole derivatives, including 2-(2,6-Dichlorobenzoyl)oxazole, is a promising area of research for the development of new medicinal compounds .

properties

IUPAC Name

(2,6-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRUTDDVYBDAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642112
Record name (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorobenzoyl)oxazole

CAS RN

898784-24-2
Record name (2,6-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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